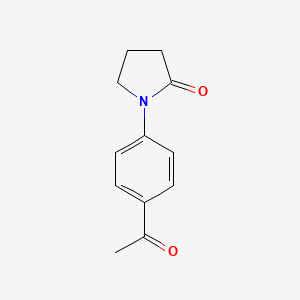
1-(4-Acetylphenyl)pyrrolidin-2-one
描述
1-(4-Acetylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties . The presence of the pyrrolidin-2-one moiety in various bioactive molecules makes it a versatile scaffold in medicinal chemistry .
作用机制
Target of Action
It’s known that pyrrolidine derivatives, which include 1-(4-acetylphenyl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including this compound, are known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids , which suggests that they may play a role in the biochemical pathways related to these compounds.
Result of Action
It’s known that pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardio-tonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
The broad application of suzuki–miyaura coupling, a process that uses organoboron reagents like this compound, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .
生化分析
Biochemical Properties
1-(4-Acetylphenyl)pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde oxidase, an enzyme involved in the metabolism of several endogenous and exogenous compounds . The interaction with aldehyde oxidase suggests that this compound may influence the metabolic pathways of other compounds processed by this enzyme. Additionally, its interaction with other proteins and enzymes involved in oxidative reactions highlights its potential role in modulating biochemical processes.
Cellular Effects
This compound exhibits notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that pyrrolidinone derivatives, including this compound, can modulate the activity of certain signaling pathways, leading to changes in gene expression . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism suggests that it may alter the metabolic flux and energy production within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound’s interaction with aldehyde oxidase results in the modulation of the enzyme’s activity, affecting the metabolism of substrates processed by this enzyme . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that pyrrolidinone derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with distinct biological activities . These temporal changes can influence the compound’s efficacy and safety in experimental settings, highlighting the importance of monitoring its stability and degradation products.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that varying the dosage of pyrrolidinone derivatives can lead to different biological outcomes. For instance, at lower doses, the compound may exhibit beneficial effects such as anti-inflammatory or antioxidant activities . At higher doses, it may cause toxic or adverse effects, including alterations in cardiovascular function or metabolic disturbances. These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites. For example, the compound is metabolized by aldehyde oxidase, leading to the formation of specific metabolites that can be further processed by other metabolic enzymes . These interactions can affect the overall metabolic flux and levels of metabolites within the cell, influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cellular membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various subcellular compartments, where it exerts its effects . The distribution of the compound within tissues can also influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Acetylphenyl)pyrrolidin-2-one can be synthesized through various methods. One effective method involves the conversion of 1-acetyl-4-phenyl-2-pyrrolidone into 1-acetyl-4-phenyl-3-pyrrolin-2-one by bromination–dehydrobromination with N-bromosuccinimide, catalyzed by azo-bisisobutyronitrile or by UV irradiation . Another method includes the catalytic or electrochemical reduction of succinimide, the carbonylation of allylamine, the hydrogenation of succinonitrile under hydrolytic conditions, and the reaction of maleic or succinic anhydride in aqueous ammonia with Pd–Ru-catalysts .
Industrial Production Methods: Industrial production methods for pyrrolidin-2-ones typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions: 1-(4-Acetylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Common Reagents and Conditions: Common reagents used in these reactions include N-bromosuccinimide for bromination, azo-bisisobutyronitrile for catalysis, and various oxidizing agents for ipso-oxidation . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions include pyrrolidin-2-ones and their derivatives, which are valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals .
科学研究应用
1-(4-Acetylphenyl)pyrrolidin-2-one has numerous scientific research applications due to its versatile chemical structure. It is used in the synthesis of bioactive molecules with target selectivity, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds have shown promise in various fields such as medicinal chemistry, where they are investigated for their antimicrobial, anticancer, and anti-inflammatory activities .
相似化合物的比较
1-(4-Acetylphenyl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, which influence their biological activities and chemical properties. The unique structure of this compound makes it a valuable scaffold for designing novel bioactive molecules with specific target selectivity .
属性
IUPAC Name |
1-(4-acetylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(14)10-4-6-11(7-5-10)13-8-2-3-12(13)15/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUMIGIYINMLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407193 | |
| Record name | 1-(4-acetylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682351-65-1 | |
| Record name | 1-(4-acetylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-acetylphenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


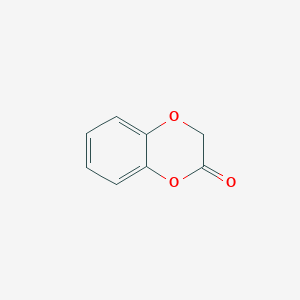
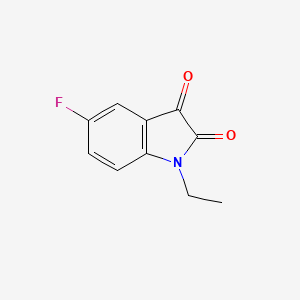

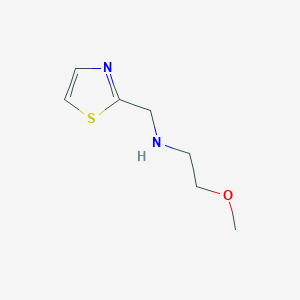
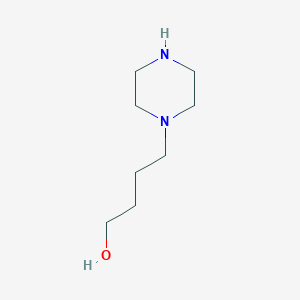
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1351965.png)
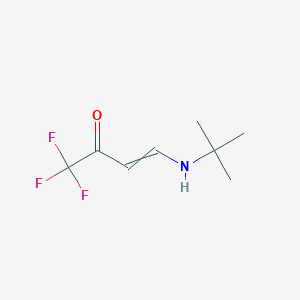
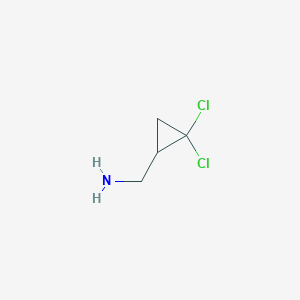
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)
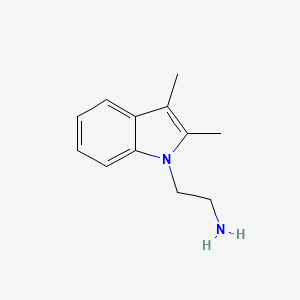
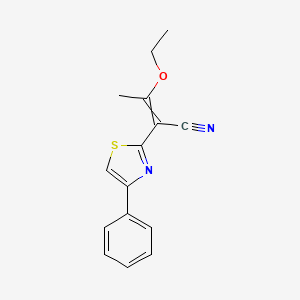
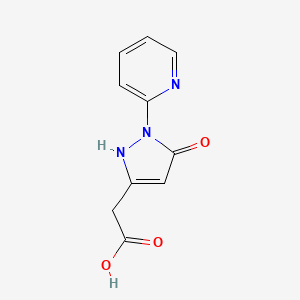

![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)
